2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2,5-dimethylphenylmethanesulfonyl chloride with 3,4-dimethylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for safety and environmental impact. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The compound may also interact with receptors and transporters, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylphenyl)methanesulfonyl chloride: A related compound with similar reactivity but different applications.
N-(2,5-Dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide: Another sulfonamide derivative with distinct biological activities.
Uniqueness
2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
81167-76-2 |
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Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfonyl]-3,4-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C16H19NO3S/c1-11-5-6-13(3)15(9-11)10-21(19,20)16-14(4)12(2)7-8-17(16)18/h5-9H,10H2,1-4H3 |
InChI Key |
LTGRTKRLELKYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=[N+](C=CC(=C2C)C)[O-] |
Origin of Product |
United States |
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